1-(3,4-Dimethylphenyl)sulfonylazepane
Description
1-(3,4-Dimethylphenyl)sulfonylazepane is a sulfonamide derivative of azepane (a seven-membered nitrogen-containing heterocycle) functionalized with a 3,4-dimethylphenyl group. The synthesis of analogous compounds (e.g., pyrazoline derivatives) in the evidence highlights methodologies that could be adapted for its preparation, such as nucleophilic substitution or condensation reactions involving sulfonyl chlorides and azepane precursors .
Properties
CAS No. |
392235-97-1 |
|---|---|
Molecular Formula |
C14H21NO2S |
Molecular Weight |
267.39g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonylazepane |
InChI |
InChI=1S/C14H21NO2S/c1-12-7-8-14(11-13(12)2)18(16,17)15-9-5-3-4-6-10-15/h7-8,11H,3-6,9-10H2,1-2H3 |
InChI Key |
HIBGFAJLCLGXCJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCC2)C |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCC2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The evidence primarily details pyrazoline derivatives synthesized from (3,4-dimethylphenyl)hydrazine, which share the 3,4-dimethylphenyl moiety and exhibit distinct physicochemical properties. Below is a comparative analysis based on substituent effects, synthesis yields, and spectral characteristics.
Substituent Effects on Physical Properties
The alkoxy chain length in pyrazoline derivatives (e.g., methoxy, ethoxy, butyloxy) influences melting points and chromatographic behavior. For example:
Key Observations :
- Longer alkoxy chains (e.g., butyloxy) correlate with higher melting points compared to shorter chains (ethoxy), likely due to increased van der Waals interactions .
- Methoxy-substituted derivatives exhibit higher Rf values, suggesting reduced polarity compared to ethoxy analogues .
Spectroscopic Trends
FT-IR :
- All pyrazoline derivatives show strong absorption bands near 1680–1685 cm⁻¹, corresponding to C=O stretching in the pyrazoline ring.
¹H-NMR :
EIMS :
- Pyrazoline derivatives display molecular ion peaks (e.g., m/z 356 for methoxy analogues) with fragmentation patterns indicative of alkoxy group loss. For sulfonylazepane, the molecular ion would likely follow a similar trend, with cleavage at the sulfonamide bond .
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